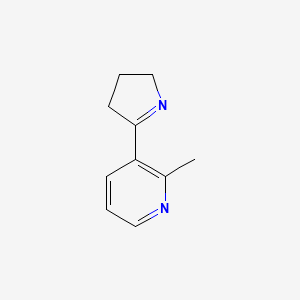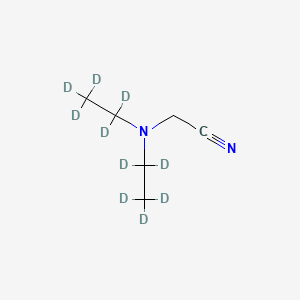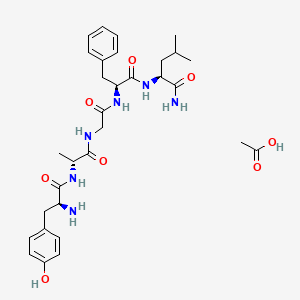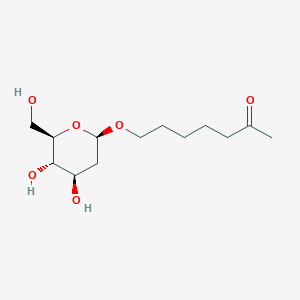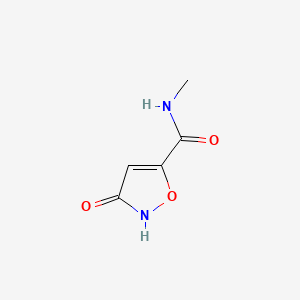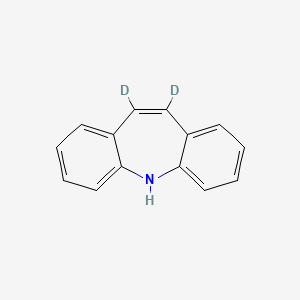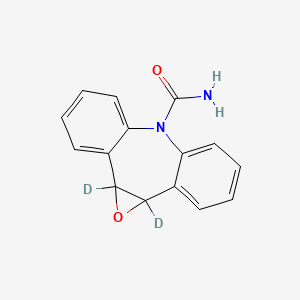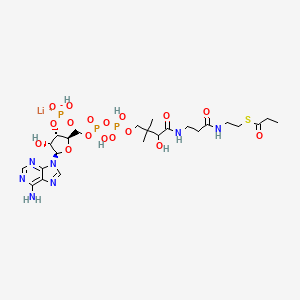
N-Propionyl coenzyme a lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Propionyl coenzyme a lithium salt” is the coenzyme A derivative of propionic acid . It is obtained as an end product of isoleucine, valine, and methionine catabolism . It is an essential component for the methylaspartate cycle . Propionyl CoA is formed during the β-oxidation of odd-chain fatty acids .
Synthesis Analysis
The synthesis of “this compound” involves several enzymatic steps. Propionyl-CoA is obtained as an end product of isoleucine, valine, and methionine catabolism . It is also formed during the β-oxidation of odd-chain fatty acids .Molecular Structure Analysis
The molecular formula of “this compound” is C24H39LiN7O17P3S . The molecular weight is 829.53 .Chemical Reactions Analysis
“this compound” is involved in various metabolic pathways. It is an essential component for the methylaspartate cycle . It is also formed during the β-oxidation of odd-chain fatty acids .Aplicaciones Científicas De Investigación
Lithium in Energy Storage and Production
N-Propionyl coenzyme A lithium salt, a derivative of lithium, is significantly relevant in the field of energy storage and production. Lithium, recognized for its exceptional cathode properties in rechargeable batteries, is vital in modern energy production and storage devices. The increasing demand for lithium, especially in rechargeable batteries for energy storage applications and electric vehicles, underscores its economic importance. Various methodologies, including the processing of minerals, brine, sea water, and recycling of spent lithium-ion batteries, are employed for the sustainable exploitation of lithium resources (Choubey et al., 2016). Moreover, nanostructured anode materials, including those based on lithium, are highlighted for their promising properties, such as high surface area and ionic conductivity, crucial for enhancing the performance of Li-ion batteries (Goriparti et al., 2014).
Lithium in Medical and Pharmaceutical Applications
Lithium's efficacy in bipolar disorder treatment is well-documented, serving as an archetypal mood stabilizer. While the specific mechanisms of lithium's mood-stabilizing effects are complex, it's known to influence macroscopic changes in mood and cognition, as well as microscopic alterations in neurotransmission and intracellular pathways. The neuroprotective and neurotoxic effects of long-term lithium therapy have been a subject of extensive research, although the conclusive evidence is still emerging (Fountoulakis et al., 2008; Malhi et al., 2013).
Lithium in Industrial and Construction Applications
In the industrial sector, lithium compounds, including this compound, are employed to mitigate alkali-silica reaction (ASR)-induced expansion in new concrete. Research indicates that lithium salts, when used in appropriate dosages, are effective in suppressing ASR expansion, with LiNO₃ emerging as a particularly promising compound (Feng et al., 2005).
Mecanismo De Acción
Target of Action
N-Propionyl coenzyme A lithium salt, also known as n-Propionyl CoA lithium salt, is a derivative of propionic acid . It primarily targets propionyl-coenzyme A carboxylase complexes found in bacteria . These complexes play a crucial role in the metabolism of certain amino acids and fatty acids.
Mode of Action
The compound functions as an acyl group carrier, similar to acetyl-CoA It interacts with its targets, the propionyl-coenzyme A carboxylase complexes, and may influence their activity
Biochemical Pathways
This compound is involved in several biochemical pathways. It is formed during the β-oxidation of odd-chain fatty acids . It is also an end product of the catabolism of isoleucine, valine, and methionine . Furthermore, it is an essential component for the methylaspartate cycle . The downstream effects of these pathways are complex and varied, influencing a wide range of biological processes.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Propionyl coenzyme A lithium salt plays a significant role in biochemical reactions. It is formed during the β-oxidation of odd-chain fatty acids . It is also formed during the metabolism of isoleucine and valine . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are essential for its function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Propionyl coenzyme a lithium salt can be achieved by the reaction of propionyl chloride with coenzyme A in the presence of lithium hydroxide.", "Starting Materials": ["Propionyl chloride", "Coenzyme A", "Lithium hydroxide"], "Reaction": [ "Dissolve coenzyme A in a buffer solution.", "Add propionyl chloride dropwise to the solution while stirring.", "Maintain the reaction mixture at a suitable temperature for a specific time.", "Add lithium hydroxide to the reaction mixture to form the lithium salt of N-Propionyl coenzyme A.", "Isolate the product by precipitation with a suitable solvent and dry it under vacuum." ] } | |
Número CAS |
108321-21-7 |
Fórmula molecular |
C24H40LiN7O17P3S |
Peso molecular |
830.6 g/mol |
Nombre IUPAC |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |
Clave InChI |
CXNLEKKSVXVZAF-IEQRABFGSA-N |
SMILES isomérico |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
SMILES canónico |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



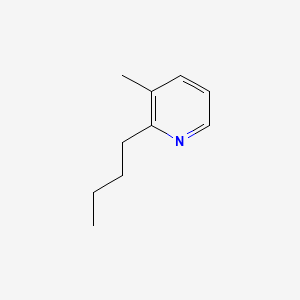
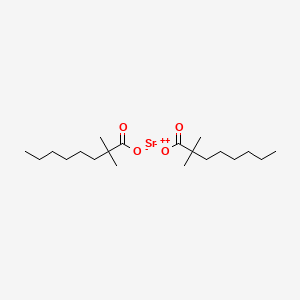

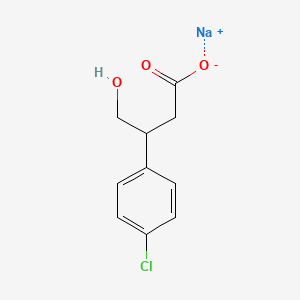
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
